![molecular formula C14H13NO B1439765 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone CAS No. 1216790-93-0](/img/structure/B1439765.png)
1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone
Vue d'ensemble
Description
“1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” is a chemical compound with the molecular formula C14H13NO . It has a molecular weight of 211.26 .
Synthesis Analysis
The synthesis of “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” can be achieved from 4-Tolylboronic acid and 1-(6-BROMO-PYRIDIN-3-YL)-ETHANONE .Molecular Structure Analysis
The molecular structure of “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” consists of a pyridine ring attached to a methylphenyl group and an ethanone group .Physical And Chemical Properties Analysis
“1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” has a melting point of 79-81 °C and a predicted boiling point of 357.2±27.0 °C . Its density is predicted to be 1.079±0.06 g/cm3 . The pKa is predicted to be 2.95±0.25 .Applications De Recherche Scientifique
Anti-Tubercular Agent Development
The structure of “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” suggests potential use in the development of anti-tubercular agents. Similar compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, which indicates that this compound could also be explored for its efficacy in treating tuberculosis .
Leukemia Treatment Research
Compounds with a pyridinyl moiety, like “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone”, have been structurally characterized and used in the treatment of leukemia by inhibiting tyrosine kinases. This suggests that the compound may have applications in researching new therapeutic agents for leukemia .
Antiproliferative Activity Studies
The chemical structure of “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” is similar to compounds that have shown antiproliferative activity against various cancer cell lines. This implies that it could be synthesized and tested for its potential to inhibit the growth of cancer cells .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such as corticosteroid 11-beta-dehydrogenase isozyme 1 .
Mode of Action
It is known that similar compounds can catalyze the conversion of certain biochemical substances .
Biochemical Pathways
Similar compounds have been found to influence the conversion of cortisol to the inactive metabolite cortisone, and the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol .
Result of Action
Similar compounds have been found to influence the conversion of certain biochemical substances .
Propriétés
IUPAC Name |
1-[6-(4-methylphenyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14-8-7-13(9-15-14)11(2)16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKPZONXQYGSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

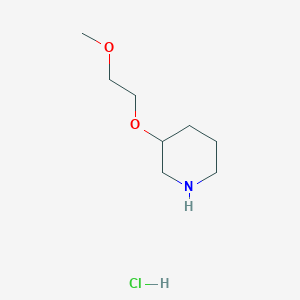

![N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1439685.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline](/img/structure/B1439688.png)
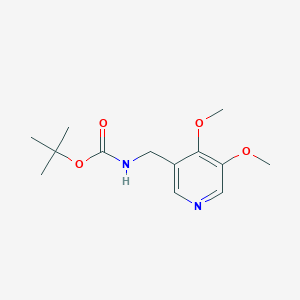
![3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide](/img/structure/B1439694.png)
![1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride](/img/structure/B1439695.png)
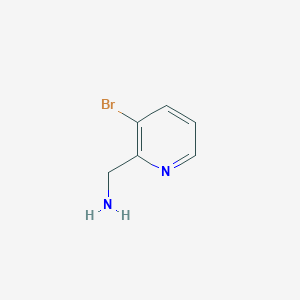

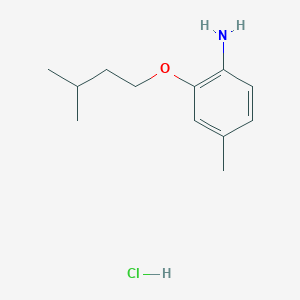

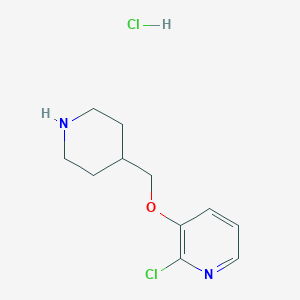
![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)
![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)